molecular formula C17H16N2O4 B11804124 Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11804124
M. Wt: 312.32 g/mol
InChI Key: QXPGWFVKQKIXKY-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound with a unique structure that combines a benzimidazole core with an ethoxy and hydroxy substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with o-phenylenediamine to form the benzimidazole core. This is followed by esterification with methyl chloroformate to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-methoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
  • Ethyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate
  • Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate

Uniqueness

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both ethoxy and hydroxy groups on the phenyl ring, along with the benzimidazole core, provides a distinct set of properties that can be leveraged in various applications.

Biological Activity

Methyl 2-(3-ethoxy-4-hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylate, identified by its CAS number 1416342-74-9, is a benzimidazole derivative that has garnered attention for its potential biological activities. This compound exhibits various pharmacological properties, including antimicrobial, antifungal, and possibly anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H20N2O4
  • Molecular Weight : 340.37 g/mol
  • Purity : Typically reported at 97% .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound.

In Vitro Studies

  • Antibacterial Activity : The compound has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
    • Staphylococcus aureus : MIC values as low as 0.22 to 0.25 µg/mL were recorded for related derivatives, suggesting strong antibacterial potential .
    • Escherichia coli : Similar studies showed moderate activity against E. coli with MIC values around 2 µg/mL .
  • Antifungal Activity : The compound also demonstrated antifungal properties against several fungi:
    • Effective against Candida albicans and Aspergillus fumigatus, with MIC values comparable to standard antifungal agents .
  • Biofilm Inhibition : Notably, the compound exhibited significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional treatments like Ciprofloxacin .

The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes critical for bacterial survival:

  • DNA Gyrase Inhibition : The compound demonstrated DNA gyrase inhibitory activity with an IC50 value of approximately 31.64 µM, which is significant for targeting bacterial DNA replication processes .
  • Dihydrofolate Reductase (DHFR) Inhibition : An IC50 of 2.67 µM indicates potential as a DHFR inhibitor, which is crucial for folate metabolism in bacteria .

Cytotoxicity and Safety Profile

Evaluations of cytotoxicity revealed that the compound exhibits low hemolytic activity (ranging from 3.23% to 15.22% lysis) compared to Triton X-100, indicating a favorable safety profile in terms of red blood cell lysis . Furthermore, noncytotoxicity was observed with IC50 values exceeding 60 µM in various assays.

Study on Antimicrobial Derivatives

A comprehensive study assessed a series of benzimidazole derivatives, including this compound, revealing:

  • Enhanced antibacterial activity against resistant strains.
  • Synergistic effects when combined with existing antibiotics like Ciprofloxacin and Ketoconazole .

Pharmacological Review

A review article discussed the broader implications of N-Heterocycles as promising antiviral agents, suggesting that compounds similar in structure to this compound could be explored for antiviral applications as well .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 2-(3-ethoxy-4-hydroxyphenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C17H16N2O4/c1-3-23-15-9-10(5-7-14(15)20)16-18-12-6-4-11(17(21)22-2)8-13(12)19-16/h4-9,20H,3H2,1-2H3,(H,18,19)

InChI Key

QXPGWFVKQKIXKY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC)O

Origin of Product

United States

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